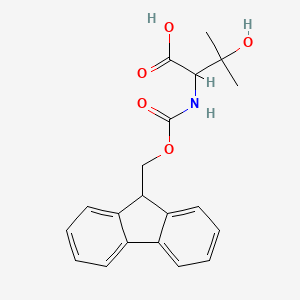
Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid
Vue d'ensemble
Description
Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is a modified amino acid that is part of the Fmoc-modified amino acids and short peptides . These compounds are known for their self-assembly features and potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . The Fmoc group is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis .Molecular Structure Analysis
The self-organization of Fmoc-modified molecules is explored from various aspects, including Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids can be controlled through solvent variation .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is resistant to many other reaction conditions such as oxidation and reduction in multistep total synthesis .Physical And Chemical Properties Analysis
Fmoc-modified amino acids and short peptides show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . They can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .Applications De Recherche Scientifique
1. Bio-Inspired Building Blocks for Functional Materials
Fmoc-modified amino acids, like Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid, exhibit unique self-assembly features due to the hydrophobicity and aromaticity of the Fmoc moiety. These characteristics are crucial for applications in cell cultivation, bio-templating, optical applications, drug delivery, catalytic processes, therapeutic uses, and as antibiotics (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
2. Mimicking Peptide β-Strand and Forming β-Sheetlike Hydrogen-Bonded Dimers
Research shows that certain unnatural amino acids, like the Fmoc-derivatives, can duplicate the hydrogen-bonding functionality of peptide β-strands. This property is significant in the design of peptides and proteins that can self-assemble into specific structures, which is beneficial in biochemical and therapeutic applications (Nowick et al., 2000).
3. Synthesis of Enantiopure Fmoc-Protected Amino Acids
Enantiopure Fmoc-protected amino acids are synthesized for use in peptidomimetic chemistry. This process is significant for the synthesis of various peptides and proteins, especially in solid-phase peptide synthesis, highlighting the versatility and applicability of Fmoc-protected amino acids in biochemistry and drug development (Sladojevich, Trabocchi, & Guarna, 2007).
4. Hydrogel Development and Self-assembly
The development of hydrogels from Fmoc-protected amino acids is an emerging field of research. These hydrogels, formed from the self-assembly of low molecular weight hydrogelators, have significant implications in biomedical applications due to their biocompatible and biodegradable properties (Ryan et al., 2011).
5. Structural and Supramolecular Studies in Biomedical Research
Fmoc amino acids are increasingly significant in biomedical research, particularly in hydrogelator and therapeutic development. Detailed structural and supramolecular studies of these compounds provide essential insights into their potential applications in novel biomaterials and therapeutics (Bojarska et al., 2020).
6. Synthesis of Peptides on Disulfide Linkers
The development of new linkers for Fmoc solid-phase peptide synthesis, such as cysteine-based disulfide linkers, facilitates the on-resin assembly and side chain deprotection of cyclic peptides. This advancement is crucial for peptide library synthesis and has applications in biological assays and drug development (Tegge, Bautsch, & Frank, 2007).
Mécanisme D'action
Target of Action
The primary target of Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is the amine group of amino acids, amino alcohols, and amino phenols . The compound acts as a protecting group for these amines during peptide synthesis .
Mode of Action
this compound interacts with its targets by forming a carbamate linkage. This is achieved by reacting the amine group with fluorenylmethyloxycarbonyl chloride . The compound serves as a base-labile protecting group, meaning it can be removed under basic conditions . Piperidine is usually preferred for this removal process as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. Specifically, it is used in the solid-phase peptide synthesis (SPPS) method . The use of this compound allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a protecting group in peptide synthesis. The compound is introduced into the system during the synthesis process and is later removed under basic conditions
Result of Action
The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This allows for the successful formation of peptide bonds without unwanted side reactions . After its removal, the resulting peptides can exhibit a wide range of biological activities, depending on their specific sequences .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the choice of solvent can significantly affect the self-assembly of Fmoc-protected amino acids . Additionally, the compound’s protective action can be performed in aqueous media under mild and catalyst-free conditions . The reaction has been reported to be chemoselective in the presence of ambident nucleophiles .
Safety and Hazards
Orientations Futures
The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . The development of a tunable orthogonality in the late-stage synthesis of peptides would add flexibility to the synthetic design and implementation .
Analyse Biochimique
Biochemical Properties
Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is known for its ability to protect the amino group during peptide synthesis, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily based on the ability of the Fmoc group to form stable complexes with these biomolecules, thereby facilitating the synthesis of peptides with high fidelity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the function of cells by modulating the activity of key signaling molecules and transcription factors. For instance, it can alter the phosphorylation status of proteins involved in signal transduction, thereby impacting downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The Fmoc group facilitates binding interactions with various biomolecules, including enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, the compound can inhibit proteases by forming stable complexes with their active sites, thereby preventing substrate access. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular stress and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it can affect the synthesis and degradation of peptides by interacting with peptidyl transferases and proteases. Additionally, this compound can impact the levels of specific metabolites by altering the activity of enzymes involved in their biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cellular membranes by specific amino acid transporters, facilitating its uptake into cells. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions are critical for the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals encoded within its structure. Additionally, post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound within the cell. These factors are critical for the compound’s function and its ability to modulate cellular processes .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOMNBRJPAICIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


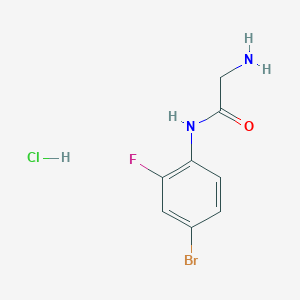
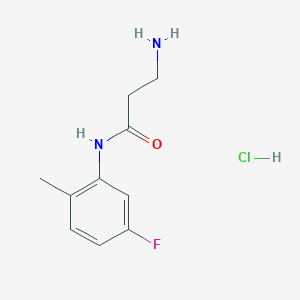
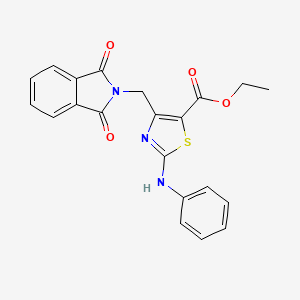
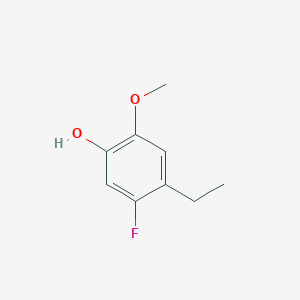
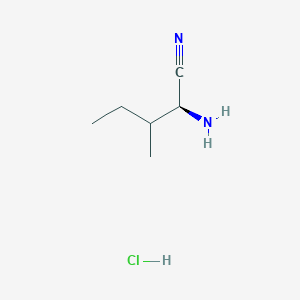
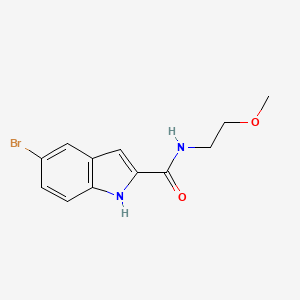
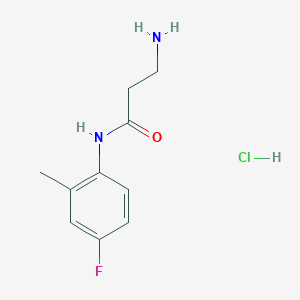

methyl}phenol hydrochloride](/img/structure/B1439602.png)
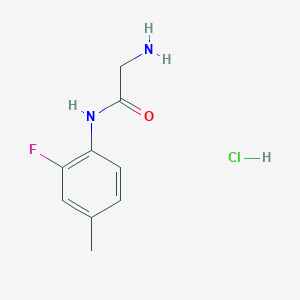


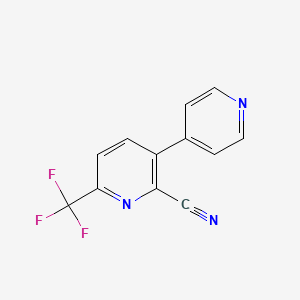
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)
